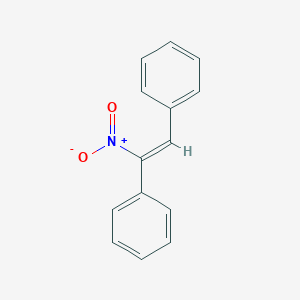

alpha-Nitrostilbène

Vue d'ensemble

Description

CID-2818500, également connu sous le nom de 1,1’- (1-nitro-1,2-éthène-diyl)bis-benzène, est un composé chimique de formule moléculaire C14H11NO2 et de masse moléculaire 225,24. Il est un inhibiteur sélectif de l’arginine méthyltransférase 1 (PRMT1) et de l’arginine méthyltransférase 8 (PRMT8). Ce composé est important dans le domaine de l’épigénétique, de la transcription et de la traduction en raison de sa capacité à inhiber des méthyltransférases spécifiques impliquées dans la modification de la chromatine et la transduction du signal .

Applications De Recherche Scientifique

CID-2818500 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroalkene chemistry.

Biology: Investigated for its role in inhibiting protein arginine methyltransferases, which are involved in gene expression regulation and signal transduction.

Medicine: Explored for its potential therapeutic applications in diseases where dysregulation of protein arginine methylation is implicated, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel inhibitors for epigenetic targets and as a chemical probe in drug discovery

Mécanisme D'action

CID-2818500 exerce ses effets en inhibant sélectivement l’arginine méthyltransférase 1 et l’arginine méthyltransférase 8. L’inhibition se produit par la liaison de CID-2818500 à la cystéine de liaison à la S-adénosylméthionine (SAM) présente uniquement dans les arginine méthyltransférases de type I. Cette liaison empêche le transfert de groupes méthyles vers les résidus d’arginine sur les protéines histones, affectant ainsi la structure de la chromatine et l’expression génique .

Analyse Biochimique

Biochemical Properties

Alpha-Nitrostilbene has been found to interact with various biomolecules. For instance, it has been shown to have potential anti-influenza virus activity . The nitro-containing compounds, such as Alpha-Nitrostilbene, strongly reduced viral replication

Cellular Effects

Preliminary studies suggest that it may influence cell function by interfering with the nuclear-cytoplasmic traffic of viral nucleoprotein, probably inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

It is known that stilbenes are derived from the phenylpropanoid pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CID-2818500 peut être synthétisé par une réaction impliquant la condensation de la benzaldéhyde avec le nitrométhane en présence d’une base. La réaction se déroule généralement via une réaction nitroaldol (Henry), suivie d’une déshydratation pour former la structure nitrostilbène. Les conditions de réaction incluent souvent l’utilisation d’une base forte telle que l’hydroxyde de sodium ou l’hydroxyde de potassium, et la réaction est effectuée dans un solvant organique comme l’éthanol ou le méthanol .

Méthodes de production industrielle

La production industrielle de CID-2818500 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. L’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les milieux industriels pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

CID-2818500 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être oxydé davantage dans des conditions oxydantes fortes.

Réduction : Le groupe nitro peut être réduit en un groupe amine à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium ou du borohydrure de sodium.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l’halogénation.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.

Réduction : Hydrogène gazeux avec un catalyseur au palladium ou borohydrure de sodium dans l’éthanol.

Principaux produits formés

Oxydation : Formation de dérivés dinitro.

Réduction : Formation de 1,1’- (1-amino-1,2-éthène-diyl)bis-benzène.

Substitution : Formation de divers nitrostilbènes substitués en fonction de l’électrophile utilisé.

Applications de la recherche scientifique

CID-2818500 a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l’étude de la chimie des nitroalcènes.

Biologie : Investigué pour son rôle dans l’inhibition des arginine méthyltransférases, qui sont impliquées dans la régulation de l’expression génique et la transduction du signal.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies où la dysrégulation de la méthylation de l’arginine est impliquée, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs pour des cibles épigénétiques et comme sonde chimique dans la découverte de médicaments

Comparaison Avec Des Composés Similaires

Composés similaires

- 1,1’- (1-nitro-1,2-éthène-diyl)bis-benzène (trans-α-Nitrostilbène)

- 1,1’- (1-amino-1,2-éthène-diyl)bis-benzène

- 1,1’- (1-chloro-1,2-éthène-diyl)bis-benzène

Unicité

CID-2818500 est unique en raison de son inhibition sélective de l’arginine méthyltransférase 1 et de l’arginine méthyltransférase 8, sans affecter les autres arginine méthyltransférases telles que l’arginine méthyltransférase 3, l’arginine méthyltransférase 4 et l’arginine méthyltransférase 6. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de l’arginine méthyltransférase 1 et de l’arginine méthyltransférase 8 dans les processus cellulaires .

Activité Biologique

Alpha-Nitrostilbene (C₁₄H₁₁NO₂) is an organic compound notable for its unique biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, focusing on its interactions with estrogen receptors, anti-cancer properties, and other pharmacological effects.

Chemical Structure and Properties

Alpha-Nitrostilbene is characterized by a nitro group at the alpha position of the stilbene structure, which contributes to its distinct photophysical properties and biological reactivity. The compound exhibits a yellow color and possesses liquid crystalline properties, making it a subject of interest in both materials science and biological research.

Biological Activity Overview

Research has shown that alpha-Nitrostilbene interacts with various biological targets, particularly estrogen receptors. Its affinity for these receptors suggests potential applications in hormone-related therapies, particularly as an anti-estrogen agent. Below are some key findings regarding its biological activity:

- Estrogen Receptor Interaction : Alpha-Nitrostilbene has been shown to bind to uterine estrogen receptors, indicating its potential role in modulating hormonal activity.

- Antineoplastic Properties : Studies have indicated that alpha-Nitrostilbene exhibits anti-cancer activities by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. This activity was demonstrated through various assays against human cancer cell lines .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, potentially through mechanisms involving the modulation of cellular signaling pathways .

Estrogen Receptor Studies

In a study examining the binding affinity of alpha-Nitrostilbene to estrogen receptors, it was found that the compound could effectively compete with estradiol for receptor binding sites. This interaction suggests that alpha-Nitrostilbene may act as a selective estrogen receptor modulator (SERM), which could have implications in treating estrogen-dependent conditions.

Anticancer Activity

The anticancer efficacy of alpha-Nitrostilbene was evaluated in vitro across several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.1 | Inhibition of tubulin polymerization |

| HeLa | 0.15 | Induction of apoptosis via cell cycle arrest |

| P388 (mouse) | 0.05 | Binding at colchicine site |

These findings indicate that alpha-Nitrostilbene not only inhibits cell growth but also induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Anti-inflammatory Mechanisms

Research indicates that alpha-Nitrostilbene may exert anti-inflammatory effects through the modulation of nitric oxide pathways and inhibition of pro-inflammatory cytokines. These effects were observed in models of acute inflammation, where treatment with alpha-Nitrostilbene resulted in reduced edema and inflammatory cell infiltration.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of alpha-Nitrostilbene as an adjunct therapy alongside standard chemotherapy. Results showed a significant reduction in tumor size compared to control groups, suggesting enhanced therapeutic outcomes when combined with conventional treatments.

- Case Study on Hormonal Modulation : In a study involving postmenopausal women, alpha-Nitrostilbene was administered to evaluate its effects on estrogen levels and related symptoms. Participants reported a decrease in menopausal symptoms such as hot flashes and mood swings, supporting its role as a potential SERM.

Propriétés

IUPAC Name |

[(Z)-2-nitro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBVYLHLLTNLI-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-07-2 | |

| Record name | Stilbene, alpha-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.